2-Piperazineacetonitrile

Descripción general

Descripción

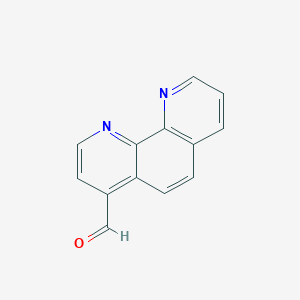

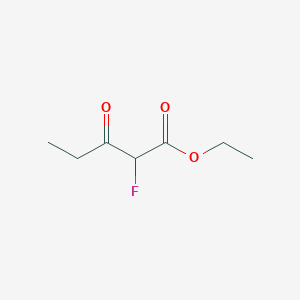

2-Piperazineacetonitrile is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 2-Piperazineacetonitrile involves a nucleophilic reaction on a compound in a formula II and a compound in a formula III under the condition of an organic phosphine reagent and an azo activation reagent . This method does not use acrylonitrile, making the reaction orderly, and the 2-Piperazineacetonitrile derivative can be obtained through a one-step nucleophilic reaction .Molecular Structure Analysis

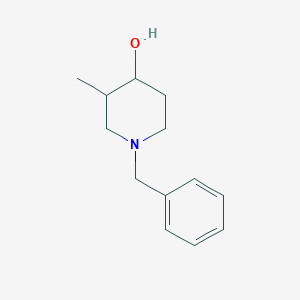

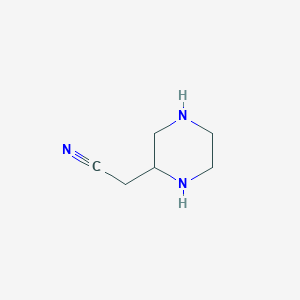

The molecular structure of 2-Piperazineacetonitrile is represented by the SMILES notationC1CNC(CN1)CC#N . Chemical Reactions Analysis

The preparation of 2-Piperazineacetonitrile involves a nucleophilic reaction on a compound in a formula II and a compound in a formula III under the condition of an organic phosphine reagent and an azo activation reagent . This method does not use acrylonitrile, so that the reaction is orderly, and the 2-Piperazineacetonitrile derivative can be obtained through a one-step nucleophilic reaction .Physical And Chemical Properties Analysis

2-Piperazineacetonitrile has a molecular weight of 125.17 and a density of 1.0±0.1 g/cm3 . Its melting point is 75.51 ºC and boiling point is 271.95 ºC .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Drug Discovery

Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Heterocyclic Chemistry

Piperazine is a six-membered heterocycle, and its structural diversity is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . However, recent advances in synthetic methods have afforded functionalized piperazines .

Photoredox Chemistry

Piperazine has been used in photoredox chemistry, which involves the use of light to excite a molecule to a higher energy state, allowing it to undergo reactions that it would not be able to in its ground state .

N-Heterocycles

Piperazine is a type of N-heterocycle, a class of compounds that are prevalent in many pharmaceuticals . Nitrogen heterocycles constitute the most important structural motifs in medicinal chemistry and pharmaceuticals, making up more than 75% of FDA-approved drugs .

Mecanismo De Acción

While the specific mechanism of action for 2-Piperazineacetonitrile is not mentioned in the search results, it is known that it is a key intermediate for synthesizing the novel non-small cell lung cancer drug adaglazeb (Adagrasib) . Adaglazeb is a potent, highly selective oral small molecule KRASG12C inhibitor .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-piperazin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKAZNBVXZKTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565890 | |

| Record name | (Piperazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperazineacetonitrile | |

CAS RN |

2465-79-4 | |

| Record name | (Piperazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.